5-Methyl-1H-imidazole-2-sulfonyl fluoride
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Overview
Description
5-Methyl-1H-imidazole-2-sulfonyl fluoride: is a chemical compound with the molecular formula C4H5FN2O2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a sulfonyl fluoride group attached to the imidazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-imidazole-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to the imidazole ring. One common method involves the reaction of 5-methylimidazole with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-imidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives with extended conjugation.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile, with the addition of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfonic and Sulfinic Acids: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: 5-Methyl-1H-imidazole-2-sulfonyl fluoride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various imidazole derivatives, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme inhibition. The sulfonyl fluoride group can react with serine residues in enzymes, leading to irreversible inhibition. This property makes it valuable in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its ability to inhibit enzymes can be exploited to design drugs targeting specific enzymes involved in diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other functional materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-imidazole-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, or cysteine. The reaction typically proceeds through the formation of a sulfonyl-enzyme intermediate, leading to irreversible inhibition of the enzyme’s activity. This mechanism is particularly useful in the study of serine proteases and other enzymes with nucleophilic active sites.
Comparison with Similar Compounds
1-Methyl-1H-imidazole-2-sulfonyl fluoride: Similar structure but with a methyl group at position 1 instead of 5.
1-Methylimidazole-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate: A related compound with additional methyl groups and a different counterion.
Uniqueness: 5-Methyl-1H-imidazole-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group at the 2-position of the imidazole ring. This specific substitution pattern imparts distinct reactivity and properties compared to other similar compounds. The compound’s ability to form stable covalent bonds with nucleophiles makes it particularly valuable in enzyme inhibition studies and the development of enzyme inhibitors.
Properties
Molecular Formula |
C4H5FN2O2S |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-methyl-1H-imidazole-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FN2O2S/c1-3-2-6-4(7-3)10(5,8)9/h2H,1H3,(H,6,7) |
InChI Key |
JUFWIWSZHBWJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)S(=O)(=O)F |
Origin of Product |
United States |
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